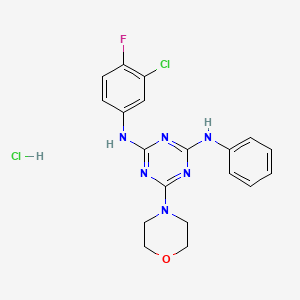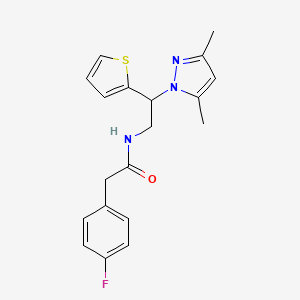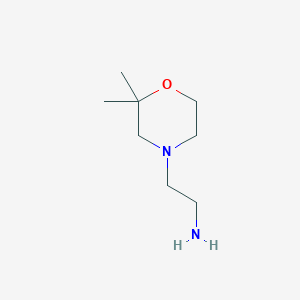
2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is also known by other names such as 4-Morpholineethanamine, 2,2-dimethyl- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O/c1-8(2)7-10(4-3-9)5-6-11-8/h3-7,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Luminescence Properties
The compound shows potential in the field of luminescence. A study on TCNQ adducts, including a compound similar to 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine, revealed its fluorescence emission in various environments such as alcohol solutions, crystals, and polymer films. The study indicates that the fluorescence quantum yields and Stokes' shifts of these compounds are highly sensitive to the surrounding matrix (Bloor et al., 2001).
Antimalarial Activity
Research indicates that derivatives of this compound show efficacy against malaria. Studies on ruthenocene–chloroquine and ferrocene–chloroquine analogues, which include similar compounds, demonstrated high effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2002); (Beagley et al., 2003).
Enzyme Inhibition
A study on Mannich bases derived from similar compounds demonstrated their potential in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These findings suggest the compound's relevance in biochemical research and possible therapeutic applications (Boy et al., 2020).
Synthesis and Structural Analysis
Research has also been conducted on synthesizing and analyzing structures related to this compound. Studies have focused on synthesizing different derivatives and analyzing their crystal structures, providing insights into their chemical properties and potential applications (Mawad et al., 2010).
Catalytic and Synthetic Applications
The compound has been explored for its role in catalytic and synthetic applications. For instance, its derivatives have been used as ligands in palladium-catalyzed reactions, indicating its utility in organic synthesis (Sudo & Saigo, 1997).
Corrosion Inhibition
Research into Schiff base complexes, including those with structures similar to this compound, has shown their potential as corrosion inhibitors on steel surfaces. This application is significant in materials science and engineering (Das et al., 2017).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2)7-10(4-3-9)5-6-11-8/h3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSWQRGKZQULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

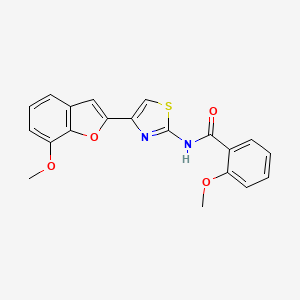
![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
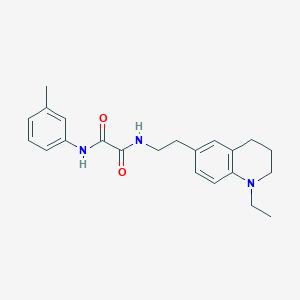
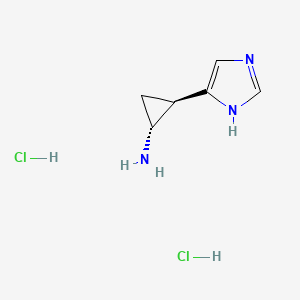

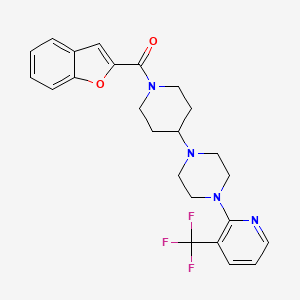
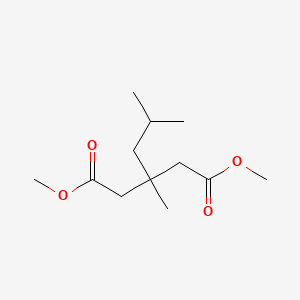


![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)
